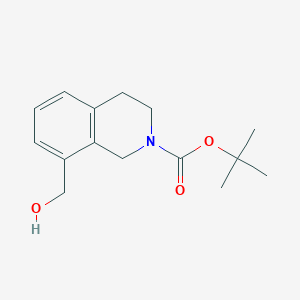

tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 8-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-8-7-11-5-4-6-12(10-17)13(11)9-16/h4-6,17H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVATTRMXMJVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 464900-21-8, is a compound of considerable interest due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- CAS Number : 464900-21-8

- MDL Number : MFCD08275035

Structure

The structure of this compound features a dihydroisoquinoline core with a hydroxymethyl group and a tert-butyl ester functional group, which may contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Dopamine Receptor Modulation : Some isoquinoline derivatives have been identified as positive allosteric modulators for dopamine receptors, particularly D1 receptors. This modulation can influence neurotransmission and has implications for treating disorders like Parkinson's disease .

- Antioxidant Properties : Compounds in this class often display antioxidant activity, which is beneficial in mitigating oxidative stress-related diseases .

Pharmacological Effects

- Neuroprotective Effects : Studies suggest that isoquinoline derivatives may protect neuronal cells from apoptosis and oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases .

- Anti-inflammatory Activity : Certain derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : Preliminary studies indicate that some isoquinoline compounds possess antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Study 1: Neuroprotective Potential

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds on neuronal cell lines. The findings indicated that these compounds significantly reduced cell death induced by oxidative stress, supporting their potential use in neurodegenerative disease therapies .

Case Study 2: Antioxidant Activity

Research conducted on the antioxidant properties of this compound demonstrated a marked reduction in reactive oxygen species (ROS) levels in vitro. This suggests that the compound may help mitigate oxidative damage in cellular models .

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Position and Functional Group Variations

The 8-position substituent significantly influences the compound’s reactivity and biological interactions. Key analogs include:

Notes:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 8-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate?

- Methodology :

- Lithiation-Electrophilic Quench : For analogous compounds (e.g., tert-butyl 7-fluoro or 6-bromo derivatives), lithiation using n-BuLi followed by electrophilic quenching (e.g., hydroxymethylation reagents) is a key step. For example, tert-butyl 6-bromo derivatives were synthesized via lithiation and bromination .

- Protecting Group Strategy : The tert-butyl carbamate group is introduced early to protect the nitrogen during subsequent functionalization. This is critical for regioselective modifications at the 8-position .

- Post-Synthetic Modification : Hydroxymethylation at position 8 may involve oxidation of a methyl group (if pre-installed) or coupling with formaldehyde equivalents under controlled conditions, though direct evidence for 8-hydroxymethyl derivatives is limited .

Q. How is the compound characterized post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry and substituent integration. For example, tert-butyl 7-fluoro derivatives showed distinct aromatic proton splitting patterns in H NMR .

- Mass Spectrometry (MS) : High-resolution electrospray ionization (HREIMS) or LC-MS validates molecular weight and purity, as seen in tert-butyl 7-(trifluoromethyl)benzyl derivatives .

- Chromatography : HPLC retention times and purity assessments (≥95%) are standard, particularly for intermediates in drug discovery .

Q. What safety precautions are necessary when handling this compound?

- Safety Protocols :

- GHS Classifications : Analogous tert-butyl isoquinoline derivatives are classified for acute toxicity (oral, dermal) and skin/eye irritation. Use PPE (gloves, goggles) and avoid dust formation .

- Ventilation : Work in a fume hood to minimize inhalation risks, as recommended for tert-butyl 7-fluoro derivatives .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can the hydroxymethyl group at position 8 be modified for structure-activity relationship (SAR) studies?

- Functionalization Strategies :

- Oxidation : Convert hydroxymethyl to aldehyde or carboxylic acid groups for electrophilic reactivity, as demonstrated in tert-butyl 6-hydroxymethyl derivatives .

- Esterification/Acylation : React with acyl chlorides or anhydrides to form esters, enhancing lipophilicity. Tert-butyl 7-hydroxy derivatives were acylated for opioid receptor studies .

- Cross-Coupling : Use palladium catalysis (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, leveraging the hydroxyl as a directing group .

Q. What challenges arise in coupling reactions involving this compound, and how can they be mitigated?

- Key Challenges :

- Steric Hindrance : The tert-butyl group and dihydroisoquinoline ring may impede coupling at position 8. Optimize catalyst systems (e.g., Pd(dppf)Cl for Buchwald-Hartwig amination) .

- Byproduct Formation : Competing reactions at the hydroxymethyl group (e.g., oxidation) require inert atmospheres and low temperatures .

- Solutions :

- Microwave-Assisted Synthesis : Accelerate reactions to reduce decomposition, as seen in tert-butyl pyridazinone hybrids .

- Protection-Deprotection : Temporarily protect the hydroxymethyl group (e.g., as a silyl ether) during coupling steps .

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in further derivatization?

- Reactivity Insights :

- Hydrogen Bonding : The hydroxymethyl group can stabilize transition states in nucleophilic substitutions or act as a hydrogen-bond donor in crystal packing .

- Steric Effects : Position 8 substituents may alter conformational flexibility of the dihydroisoquinoline ring, impacting binding affinity in enzyme inhibition assays (e.g., kinase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.